molecular formula C8H11NO B1593769 2,4,6-Trimethylpyridine 1-oxide CAS No. 3376-50-9

2,4,6-Trimethylpyridine 1-oxide

Cat. No. B1593769
CAS RN: 3376-50-9
M. Wt: 137.18 g/mol
InChI Key: QBNLGSOBSNKMBN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO . It is a derivative of pyridine, which is a heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyridine 1-oxide consists of a pyridine ring substituted with three methyl groups and one oxide group . The average mass of the molecule is 137.179 Da .

Scientific Research Applications

Chemical Reactivity and Intermediate Formation

2,4,6-Trimethylpyridine 1-oxide has been studied for its role in chemical reactions, particularly as an intermediate. For instance, Morimoto et al. (2000) discovered that treating 2,4,6-trimethylpyridine N-oxide with BnSO2Cl and Et3N in the presence of various olefins leads to the formation of unexpected γ-sultones, indicating the intermediacy of an α-sultone as a new reactive intermediate (Morimoto, Kurihara, & Kinoshita, 2000).

Synthesis Applications

The compound has been utilized in the synthesis of various chemicals. For example, Kagarlitsky and Krichevsky (2003) synthesized 4-Cyanopyridine from 2,4,6-collidine using oxidative ammonolysis in the presence of a vanadium-titanium oxide catalyst (Kagarlitsky & Krichevsky, 2003). Additionally, Zambersard (1974) described a simplified method for the purification of s-collidine, which is another name for 2,4,6-trimethylpyridine, highlighting its importance in research settings (Zambersard, 1974).

Crystal Structure Analysis

The crystal structure of compounds containing 2,4,6-trimethylpyridine 1-oxide has also been a subject of study. Jin et al. (2004) examined the crystal structure of a salt containing this compound, highlighting the strong OHO hydrogen bonding and its impact on the stability of the structure (Jin, Li, Li, Hu, & Jin, 2004).

Physical and Chemical Properties

Studies like those conducted by Marczak and Banaś (2001) have delved into the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine with water, contributing to a deeper understanding of its behavior in various solvents and at different temperatures (Marczak & Banaś, 2001).

Oxidative Reagent Applications

Aydın and Dersin (2017) synthesized Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC) using 2,4,6-trimethylpyridine, which showed selective oxidation properties, emphasizing the compound's utility in organic syntheses (Aydın & Dersin, 2017).

Pharmaceutical Research

In the field of pharmaceutical research, Gao, Matsuo, and Snider (2006) reported the efficient oxidation of an allylic bromide to an enal using bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate in DMSO, showcasing its potential in the synthesis of complex organic molecules (Gao, Matsuo, & Snider, 2006).

Thermal and Explosive Properties

Licht and Ritter (1988) conducted a detailed study on the synthesis and characterization of 2,4,6-trinitropyridine from dinitroethanol, revealing novel properties and applications of derivatives of 2,4,6-trimethylpyridine 1-oxide in areas like propellants and explosives (Licht & Ritter, 1988).

Safety And Hazards

The safety data sheet for 2,4,6-Trimethylpyridine 1-oxide indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,6-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLGSOBSNKMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpyridine 1-oxide

CAS RN

3376-50-9
Record name Pyridine, 2,4,6-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trimethylpyridine 1-oxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask equipped with a magnetic stirrer and thermometer were added 36.7 g (164 mmol) of 77% 3-chloroperbenzoic acid (Aldrich) and 200 mL of methylene chloride. This slurry was cooled to 5° C. and a solution of 16.6 g (137 mmol) of collidine (Aldrich) in 50 mL of methylene chloride was added over 30 min while maintaining the temperature at 5-10° C. The mixture was then allowed to warm to room temperature over 1 hr and then stirred overnight. The crude reaction mixture was transferred slowly to a beaker containing 200 g of basic alumina, which resulted in a slight warming of the mixture. The mixture was stirred and filtered and the alumina was mixed with 300 mL of 2:1 CHCl3:CH3OH. The solvent was removed on a rotary evaporator at room temperature. The alumina was washed with ether and the solvent was removed to yield 24.7 g of a clear liquid, which solidified to give a white, waxy solid. This yield was slightly high due to the presence of some salt. TLC (silica gel developed with methanol) showed a single major spot (Rf=0.45) along with a minor spot (Rf=0.55). The major spot was the desired N-oxide. 1H NMR (CDCl3, 300 MHz) δ (ppm): 6.96 (s), 2.51 9 (s) and 2.28 (s). The minor spot corresponded to the starting collidine. 1H NMR (CDCl3, 300 MHz) δ (ppm): 6.78 (s), 2.48 (s) and 2.26 (s).
[Compound]
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N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Adams, JE Dunbar - Journal of the American Chemical Society, 1958 - ACS Publications
% Jch, vh, c| nJch, VI quantity of benzenesulfonyl chloride, the amino group reacted with two moles of the chloride, giving N, N-dibenzenesulfonyl-3-amino-2, 4, 6-trimethylpyridine (V). …
Number of citations: 3 pubs.acs.org
GP Bean, PJ Brignell, CD Johnson… - Journal of the …, 1967 - pubs.rsc.org
Hydrogen exchange reactions on 2,4,6-trimethyl- and 2,6-dimethyl-pyridine 1-oxide in the 3-position proceed on the conjugate acids. Hydrogen exchange of 3,5-dimethylpyridine 1-…
Number of citations: 15 pubs.rsc.org
Z Shulgau, A Stalinskaya, S Sergazy… - Arabian Journal of …, 2023 - Elsevier
Pyridine derivatives still attract the attention of many researchers for their comprehensive biological research, possible promotion to the pharmaceutical market in order to be used as …
Number of citations: 0 www.sciencedirect.com
T Hirota, T Namba, K Sasaki - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
Reactions of pyridine N‐oxides, pyrazine di‐N‐oxides, and their benzologues with formamide are described. Carbamoylation mainly occurred at aromatic ring with loss of the N‐oxide …
Number of citations: 6 onlinelibrary.wiley.com
MM Khodaei, A Alizadeh, HA Hezarkhani - Journal of the Iranian Chemical …, 2018 - Springer
A mild and efficient method for the oxidation of N-heteroaromatic compounds to the corresponding N-oxides using H 2 O 2 in the presence of hexaphenyloxodiphosphnium triflate (…
Number of citations: 1 link.springer.com
A El-Anani, J Banger, G Bianchi, S Clementi… - Journal of the …, 1973 - pubs.rsc.org
It is suggested that k0(100) at pH = 0 should be used for correlations of hydrogen exchange rates. A procedure for obtaining these k0 values is given involving successive determination …
Number of citations: 0 pubs.rsc.org
T Getter, I Zaks, Y Barhum, T Ben‐Zur, S Böselt… - …, 2015 - Wiley Online Library
Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the selective death of motor neurons and skeletal muscle atrophy. The majority of ALS cases …
JE Dunbar - 1956 - search.proquest.com
ProQuest Dissertations Page 1 I. A ROUTE TO 2,3-DISUBSTITUTED NAPHTHALENES II. RESTRICTED ROTATION IN THE AMINOCOLLIDINE SERIES BY JOSEPH EDWARD …
Number of citations: 2 search.proquest.com
NS Vostrikov, UM Dzhemilev, GS Bylina… - Bulletin of the Academy …, 1978 - Springer
Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides Page 1 OXIDATION WITH p-(METHOXYCARBONYL)PERBENZOIC ACID. 2.* …
Number of citations: 1 link.springer.com
DC Priest - 1961 - search.proquest.com
The author wishes to extend his sincere appreciation to Drs. RL McKee, JF llkkS and G, M, Reilley for advice and direction during the course of this investigation. Sincere appreciation is …
Number of citations: 0 search.proquest.com

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